1-(4,5-Dihydrothiophen-3-yl)piperidine
Description
1-(4,5-Dihydrothiophen-3-yl)piperidine is a synthetic piperidine derivative characterized by a piperidine ring substituted at the 3-position with a partially saturated thiophene moiety (4,5-dihydrothiophene). This structural motif confers unique physicochemical properties, including enhanced lipophilicity due to the sulfur atom and conformational flexibility from the non-aromatic thiophene ring.
Properties
CAS No. |
1006-71-9 |
|---|---|
Molecular Formula |
C9H15NS |
Molecular Weight |
169.29 g/mol |
IUPAC Name |
1-(2,3-dihydrothiophen-4-yl)piperidine |
InChI |
InChI=1S/C9H15NS/c1-2-5-10(6-3-1)9-4-7-11-8-9/h8H,1-7H2 |
InChI Key |
GIGHUMDNTFFIKD-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=CSCC2 |
Canonical SMILES |
C1CCN(CC1)C2=CSCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following sections compare 1-(4,5-Dihydrothiophen-3-yl)piperidine with key analogs, focusing on structural features, physicochemical properties, and biological activities.
Structural and Substituent Analysis
Key Observations :
- Unlike PCP , which has a rigid cyclohexyl-phenyl group for NMDA receptor antagonism, the dihydrothiophene substituent may favor binding to sigma-1 receptors (S1R) due to its smaller size and flexibility .
Physicochemical Properties
| Property | This compound | Phencyclidine (PCP) | Piperine |
|---|---|---|---|
| LogP | ~2.5 (estimated) | 3.8 | 3.2 |
| Aqueous Solubility | Moderate (due to sulfur and amine) | Low | Very low |
| Hydrogen Bond Donors | 1 (piperidine NH) | 0 | 0 |
| Polar Surface Area | ~20 Ų | ~6 Ų | ~50 Ų |
Implications :
Key Findings :
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